molecular formula C6H6BrN3O B3275227 4-Bromopicolinohydrazide CAS No. 62150-48-5

4-Bromopicolinohydrazide

Cat. No. B3275227
CAS RN: 62150-48-5
M. Wt: 216.04 g/mol
InChI Key: RTLFVRMZSLFBRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromopicolinohydrazide involves the reaction of picolinohydrazide (a precursor) with bromine or a brominating agent. The bromination occurs at the 4-position of the pyridine ring. The reaction typically takes place in a suitable solvent under controlled conditions. Detailed synthetic pathways and optimization strategies can be found in relevant literature .

Scientific Research Applications

1. Use in Protein Crystallography

4-Bromopyrazole, a related compound to 4-Bromopicolinohydrazide, demonstrates promiscuous binding to various hot spots in target proteins. This characteristic enables its use in experimental phase determination by single-wavelength anomalous dispersion (SAD) in protein crystallography. The safety and low cost of such compounds make them valuable tools for protein crystallographers (Bauman, Harrison, & Arnold, 2016).

2. Anticancer Research

In the realm of cancer research, 4-anilinoquinazoline derivatives, which include 4-Bromopicolinohydrazide-related compounds, have been designed and synthesized as potential anti-proliferative agents. These compounds have shown effectiveness in inhibiting cancer cell growth, particularly in breast carcinoma cell lines (Yassen, Elshihawy, Said, & Abouzid, 2014).

3. Structural and Vibrational Spectroscopy

(E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a novel hydrazone Schiff base compound related to 4-Bromopicolinohydrazide, has been synthesized and analyzed through X-ray diffraction and vibrational spectroscopy. Its structural properties have been extensively studied, offering insights into its potential applications in material science and chemistry (Arunagiri, Anitha, Subashini, & Selvakumar, 2018).

4. Pharmaceutical and Agrochemical Synthesis

4-Bromopicolinohydrazide derivatives have been employed in the efficient synthesis of biologically relevant targets for pharmaceutical and agrochemical applications. These compounds serve as building blocks in the preparation of various bioactive compounds (Verdelet, Mercey, Correa, Jean, & Renard, 2011).

5. Antimicrobial and Anticancer Evaluations

2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides, closely related to 4-Bromopicolinohydrazide, have been synthesized and evaluated for antimicrobial and anticancer potentials. QSAR studies indicated the importance of topological parameters in describing the antimicrobial activity of these synthesized benzohydrazides (Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2017).

properties

IUPAC Name

4-bromopyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLFVRMZSLFBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736336
Record name 4-Bromopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopicolinohydrazide

CAS RN

62150-48-5
Record name 4-Bromo-2-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62150-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromopyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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